(-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid, also known as (-)-(1S,4R)-N-Boc-γ-homocycloleu-2-ene, finds application as a valuable building block in organic synthesis. Its unique structural features, including a chiral cyclopentene ring, an amine group, and a carboxylic acid group, make it a versatile intermediate for the construction of various complex molecules.
Studies have shown its utility in the synthesis of:
The potential biological activity of (-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid itself or its derivatives is being explored in medicinal chemistry research.
Recent research suggests potential applications of (-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid in material science.
(1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid is an amino acid derivative characterized by its unique cyclopentene structure. The compound has the molecular formula C11H17NO4 and a molecular weight of 227.26 g/mol. Its structure features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is crucial for its reactivity and stability in various
This compound does not have a direct mechanism of action as it's a building block for other molecules. Its significance lies in its ability to introduce a specific chiral center and functional groups into the target molecule, which can then influence its biological activity or other properties.
These reactions make it a versatile intermediate in organic synthesis.
Further studies are needed to elucidate the specific biological activities of this compound.
The synthesis of (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid typically involves several steps:
These synthetic pathways allow for the production of this compound with high purity and yield .
(1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid finds applications in:
Its unique structure makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Several compounds share structural similarities with (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid | C11H17NO4 | Different stereochemistry |
(1S,4S)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid | C11H17NO4 | Alternative stereoisomer |
4-(Boc-amino)-cyclopent-2-enecarboxylic acid | C11H17NO4 | Similar Boc protection but different stereochemistry |
These compounds highlight the uniqueness of (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid while also illustrating how slight variations in structure can lead to different properties and activities.
Irritant